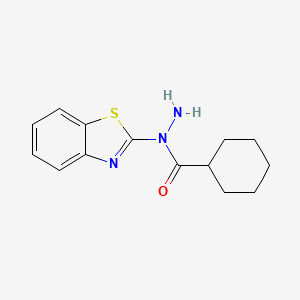![molecular formula C25H27FN4O5S B14947008 5-{4-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B14947008.png)
5-{4-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(1-phenylethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-{4-[(3-FLUORO-4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(1-PHENYLETHYL)AMINE is a complex organic compound characterized by its unique structural features This compound contains multiple functional groups, including a fluorinated aromatic ring, a methoxy group, a sulfonyl group, a piperazine ring, a nitro group, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{4-[(3-FLUORO-4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(1-PHENYLETHYL)AMINE typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the Fluorinated Aromatic Ring: The starting material, 3-fluoro-4-methoxyaniline, undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Piperazine Ring Formation: The sulfonylated intermediate is then reacted with piperazine under basic conditions to form the piperazine ring.
Nitration: The resulting compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Amine Introduction: Finally, the nitro compound is reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-{4-[(3-FLUORO-4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(1-PHENYLETHYL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
N-(5-{4-[(3-FLUORO-4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(1-PHENYLETHYL)AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its diverse functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(5-{4-[(3-FLUORO-4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(1-PHENYLETHYL)AMINE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the sulfonyl group can interact with enzyme active sites, while the nitro group can participate in redox reactions, affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-METHOXYPHENYL)-N-(1-PHENYLETHYL)AMINE: Lacks the fluorine and nitro groups, resulting in different reactivity and applications.
N-(5-{4-[(3-FLUORO-4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-CHLOROPHENYL)-N-(1-PHENYLETHYL)AMINE: Contains a chlorine atom instead of a nitro group, leading to variations in chemical behavior.
Uniqueness
N-(5-{4-[(3-FLUORO-4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(1-PHENYLETHYL)AMINE is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of both fluorine and nitro groups enhances its ability to participate in diverse chemical reactions and interact with biological targets.
Propriétés
Formule moléculaire |
C25H27FN4O5S |
|---|---|
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
5-[4-(3-fluoro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline |
InChI |
InChI=1S/C25H27FN4O5S/c1-18(19-6-4-3-5-7-19)27-23-16-20(8-10-24(23)30(31)32)28-12-14-29(15-13-28)36(33,34)21-9-11-25(35-2)22(26)17-21/h3-11,16-18,27H,12-15H2,1-2H3 |
Clé InChI |
IELTWNYBYJVGSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-({[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-2-methylbenzohydrazide](/img/structure/B14946925.png)
![5-ethyl-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B14946931.png)

![Ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B14946942.png)
![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B14946944.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14946960.png)

![6-Amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14946977.png)
![3-tert-butyl-7-(methylsulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14946989.png)
![2-[(2-Phenylacetyl)amino]-4-phosphonobutanoic acid](/img/structure/B14946997.png)
![4-(5-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B14947002.png)


![N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide](/img/structure/B14947011.png)
